4-(3-Bromo-4-methylphenyl)thiazol-2-amine
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Overview
Description
4-(3-Bromo-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-4-methylaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activity of 4-(3-Bromo-4-methylphenyl)thiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets:
Comparison with Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Amino-4-methylthiazole: Lacks the bromine substituent, resulting in different reactivity and applications.
Uniqueness: 4-(3-Bromo-4-methylphenyl)thiazol-2-amine stands out due to its unique substitution pattern, which imparts distinct electronic properties and biological activities. Its combination of bromine and methyl groups on the phenyl ring enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-7(4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
SUDQMNALBGRDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |
Origin of Product |
United States |
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